Laudanosine is a benzyltetrahydroisoquinoline alkaloid that has been the subject of various studies due to its interesting pharmacological properties. It is known to interact with several biological targets, including adrenoceptors and ion channels, which suggests a potential for diverse applications in the medical field. The following analysis will delve into the mechanism of action of laudanosine, specifically its enantiomer (S)-laudanosine, and its applications across different fields based on the findings from recent research.
The pharmacological profile of laudanosine suggests its potential application in various medical fields. In neuroscience, the ability of methyl-laudanosine to block SK channels and modulate neuronal excitability could be leveraged for the development of treatments for disorders characterized by altered neuronal firing patterns, such as epilepsy or Parkinson's disease. The reversible nature of the blockade and the medium potency of the compound make it a candidate for further investigation in this area1.
In cardiovascular medicine, the selective α1-adrenoceptor blocking activity of laudanosine indicates its potential use as an antihypertensive agent or in the management of other cardiovascular conditions where modulation of vascular tone is beneficial. Its lack of significant effect on PDEs suggests a different mechanism of action compared to other vasodilators, which could be advantageous in certain clinical scenarios2.
(S)-Laudanine is classified as an alkaloid, specifically a member of the benzylisoquinoline alkaloids family. It is synthesized naturally in the opium poppy through a series of enzymatic reactions starting from the amino acid tyrosine. The biosynthetic pathway involves several intermediates, with (S)-reticuline being a crucial precursor in its formation. The compound has been identified as having potential pharmacological effects, contributing to its significance in medicinal chemistry.
The synthesis of (S)-laudanine can be achieved through various methods, primarily involving methylation processes. A notable synthetic route includes:
This method has been shown to produce both labeled and unlabeled forms of laudanine, which can then be analyzed using techniques such as thin-layer chromatography and high-resolution liquid chromatography-mass spectrometry (LC-MS) .
(S)-Laudanine has a complex molecular structure characterized by specific stereochemistry. Its molecular formula is , with a molecular weight of approximately 329.39 g/mol. The structure features:
The stereochemistry of (S)-laudanine is essential for its interaction with biological targets, influencing its pharmacological properties .
(S)-Laudanine participates in several chemical reactions, primarily involving methylation and oxidation processes:
These reactions highlight the compound's role as an intermediate in the biosynthesis of other significant alkaloids.
The mechanism of action of (S)-laudanine involves its interaction with various biological receptors and enzymes:
Research indicates that (S)-laudanine's transformation into other alkaloids is facilitated by specific enzymatic pathways that modify its structure through methylation and hydroxylation reactions .
(S)-Laudanine exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its potential applications in pharmaceuticals .
(S)-Laudanine has several scientific applications:
(S)-Laudanine (IUPAC name: 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol) is a tetrahydroisoquinoline alkaloid characterized by a chiral center at the C1 position of its isoquinoline ring, conferring strict S-configuration in its biologically active form. Its molecular formula is C₂₀H₂₅NO₄, with a molecular weight of 343.40 g/mol and an isomeric SMILES representation of CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC [4]. The compound's stereochemistry is defined by the S-configuration at the benzylic carbon, which dictates its three-dimensional orientation and biological interactions. This chirality arises from the carbon atom bonded to four distinct substituents: the methylene bridge, the aromatic ring, hydrogen, and the nitrogen-containing heterocycle. The S-enantiomer displays specific rotational properties ([α]D) and optical activity critical for enzymatic recognition within biosynthetic pathways. As a chiral molecule, (S)-laudanine exists as a non-superimposable mirror image of its (R)-counterpart, and this stereochemical distinction profoundly influences its biochemical reactivity and metabolic fate [1] [10]. The topological polar surface area (51.20 Ų) and moderate lipophilicity (XLogP: 3.30) further govern its molecular interactions and compartmentalization within plant cells [4].
Table 1: Molecular Identifiers and Physicochemical Properties of (S)-Laudanine
Property | Value |
---|---|
IUPAC Name | 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol |
Molecular Formula | C₂₀H₂₅NO₄ |
Molecular Weight | 343.40 g/mol |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
InChI Key | MPYHGNAJOKCMAQ-INIZCTEOSA-N |
Topological Polar Surface Area | 51.20 Ų |
XLogP | 3.30 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Chiral Centers | 1 (S-configuration at C1) |
The discovery of (S)-laudanine is intertwined with the broader investigation of benzylisoquinoline alkaloids (BIAs) that intensified in the mid-20th century. Initial studies in the 1960s utilized radiotracer techniques to elucidate alkaloid precursors, though laudanine itself was often detected as a minor component overshadowed by more abundant metabolites like morphine. The journal Phytochemistry played a pivotal role in advancing this field, publishing foundational work by pioneers such as Meinhart Zenk and Edward Leete on BIA biosynthetic pathways [3]. Zenk's innovative use of plant cell cultures in the 1980s-1990s enabled the identification of key enzymes and intermediates, leading to the re-evaluation of early hypotheses that had proposed norlaudanosoline as the universal BIA precursor. This period marked a paradigm shift with the establishment of (S)-norcoclaurine as the true central precursor to all BIAs, including laudanine [3] [6]. The development of isotope dilution analysis in the late 1980s by Stadler and Zenk provided conclusive evidence against the existence of norreticuline in plants, indirectly supporting the metabolic relevance of methylated intermediates like (S)-laudanine [5]. Historically, laudanine was isolated from opium poppy (Papaver somniferum) latex and characterized as a chemical curiosity before its biosynthetic role was clarified. Its structural similarity to reticuline and papaverine positioned it as a hypothesized intermediate, but definitive validation required advanced analytical techniques developed in the 2000s, such as high-resolution LC-MS and stable-isotope labeling [5] [8].
Table 2: Key Historical Milestones in BIA Research Relevant to (S)-Laudanine
Time Period | Milestone | Researchers/Methods | Impact on Laudanine Research |
---|---|---|---|
1960s | Radiotracer studies of alkaloid precursors | Battersby, Brochmann-Hanssen | Initial proposal of norlaudanosoline as precursor |
1980s-1990s | Enzyme isolation and characterization from plant cell cultures | Zenk, Stadler | Identification of S-adenosylmethionine-dependent methyltransferases |
1990 | Isotope dilution analysis disproving norreticuline occurrence | Stadler and Zenk | Indirect support for methylated intermediates pathway |
2000s | Functional genomics and transcriptome analysis | Facchini, Kutchan | Discovery of O-methyltransferase gene families |
2010 | Stable-isotope labeling and LC-MS tracing of papaverine pathway | Fisinger et al. | Direct evidence for (S)-laudanine as a biosynthetic intermediate |
(S)-Laudanine serves as an O-methylated intermediate in the specialized branch of BIA metabolism dedicated to papaverine biosynthesis, operating downstream of the central pathway intermediate (S)-reticuline. It is synthesized via the 7-O-methylation of (S)-reticuline, catalyzed by the enzyme reticuline 7-O-methyltransferase (7OMT), which transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl moiety at position 7 of the isoquinoline ring [6] [9]. This reaction exhibits strict stereochemical preference for the (S)-enantiomer of reticuline, underscoring the significance of chiral specificity in BIA enzymology. Laudanine then undergoes additional 3'-O-methylation by an as-yet uncharacterized 3'-O-methyltransferase (3'OMT) to form (S)-laudanosine, a tetramethoxyated tetrahydroisoquinoline. Subsequent N-demethylation of laudanosine yields tetrahydropapaverine, which undergoes dehydrogenation via a two-step oxidation process involving the intermediate 1,2-dihydropapaverine before final aromatization to papaverine [5] [8]. This pathway, termed the NCH₃ route, contrasts with the historically proposed NH pathway (via norreticuline), which has been disproven by the absence of detectable norreticuline in opium poppy and the efficient incorporation of doubly labeled [1-¹³C, N-¹³CH₃]-(S)-reticuline into papaverine with loss of the N-methyl group [5].
The metabolic grid of BIAs allows for branch-specific trafficking, where (S)-laudanine represents a node directing flux toward papaverine rather than morphinan (e.g., morphine) or protoberberine (e.g., sanguinarine) alkaloids. This compartmentalization is regulated by tissue-specific expression of 7OMT and related enzymes, predominantly occurring in the vascular bundles and laticifers of Papaver somniferum [9]. Silencing of 7OMT via virus-induced gene silencing (VIGS) significantly reduces laudanine and papaverine accumulation while increasing reticuline pools, confirming its gatekeeper role in this pathway [9]. Furthermore, metabolic channeling may occur through enzyme complexes that facilitate the efficient conversion of reticuline to downstream products without diffusion of intermediates. The spatial separation of laudanine biosynthesis from other BIA branches ensures the fidelity of papaverine production, which constitutes 0.5–3% of the alkaloid content in opium poppy cultivars [8] [6].
Table 3: Enzymatic Steps in the Biosynthesis of Papaverine from (S)-Reticuline Featuring (S)-Laudanine as an Intermediate
Enzyme | Reaction Catalyzed | Product | Stereochemical Requirement |
---|---|---|---|
Reticuline 7-O-methyltransferase (7OMT) | 7-O-methylation of (S)-reticuline | (S)-Laudanine | Strict specificity for (S)-enantiomer |
3′-O-methyltransferase (3′OMT)* | 3′-O-methylation of (S)-laudanine | (S)-Laudanosine | Not fully characterized |
N-demethylase* | Oxidative N-demethylation of (S)-laudanosine | Tetrahydropapaverine | Removes N-methyl group |
Dihydrobenzophenanthridine oxidase (DBOX) | Dehydrogenation of tetrahydropapaverine | 1,2-Dihydropapaverine → Papaverine | Oxidation/aromatization |
Note: Enzymes marked with an asterisk () have not been fully characterized at the gene level.*
The regulatory significance of (S)-laudanine extends beyond its metabolic role. Its transient accumulation modulates flux through competitive inhibition of other BIA enzymes, and its spatial distribution correlates with defense responses against herbivores, suggesting ecological functions beyond precursor roles. The compound exemplifies how chiral intermediates govern metabolic efficiency; inversion to the (R)-enantiomer would disrupt enzymatic processing due to mismatched stereochemistry [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7